molecular formula C15H22O3 B13663642 Ethyl 4-hydroxy-3,5-diisopropylbenzoate

Ethyl 4-hydroxy-3,5-diisopropylbenzoate

Cat. No.: B13663642
M. Wt: 250.33 g/mol
InChI Key: UJHUYJYLMVZJPF-UHFFFAOYSA-N
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Description

Ethyl 4-hydroxy-3,5-diisopropylbenzoate is an organic compound with the molecular formula C15H22O3 It is a derivative of benzoic acid, characterized by the presence of ethyl ester and hydroxyl groups, along with two isopropyl substituents on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-hydroxy-3,5-diisopropylbenzoate typically involves the esterification of 4-hydroxy-3,5-diisopropylbenzoic acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts in a packed bed reactor can facilitate the esterification process, allowing for large-scale production.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-hydroxy-3,5-diisopropylbenzoate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The hydrogen atoms on the benzene ring can be substituted with other functional groups through electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.

    Substitution: Halogenation can be achieved using bromine (Br2) or chlorine (Cl2) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).

Major Products Formed

    Oxidation: Formation of 4-hydroxy-3,5-diisopropylbenzaldehyde or 4-hydroxy-3,5-diisopropylbenzoic acid.

    Reduction: Formation of 4-hydroxy-3,5-diisopropylbenzyl alcohol.

    Substitution: Formation of halogenated derivatives such as 4-hydroxy-3,5-diisopropylbromobenzene.

Scientific Research Applications

Ethyl 4-hydroxy-3,5-diisopropylbenzoate has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with enzymes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.

    Industry: Utilized in the production of specialty chemicals and as a precursor for the synthesis of polymers and resins.

Mechanism of Action

The mechanism of action of Ethyl 4-hydroxy-3,5-diisopropylbenzoate involves its interaction with specific molecular targets and pathways. The hydroxyl group can participate in hydrogen bonding, influencing the compound’s binding affinity to enzymes and receptors. The ester group can undergo hydrolysis, releasing the active 4-hydroxy-3,5-diisopropylbenzoic acid, which can further interact with biological targets.

Comparison with Similar Compounds

Ethyl 4-hydroxy-3,5-diisopropylbenzoate can be compared with other similar compounds such as:

    4-Hydroxy-3,5-diisopropylbenzoic acid: Lacks the ethyl ester group, making it more polar and less lipophilic.

    4-Hydroxy-3,5-dimethylbenzoic acid: Contains methyl groups instead of isopropyl groups, resulting in different steric and electronic properties.

    Ethyl 4-hydroxy-3,5-dimethylbenzoate: Similar ester functionality but with smaller alkyl substituents, affecting its reactivity and solubility.

This compound stands out due to its unique combination of functional groups and substituents, which confer distinct chemical and physical properties, making it valuable for various research and industrial applications.

Properties

IUPAC Name

ethyl 4-hydroxy-3,5-di(propan-2-yl)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22O3/c1-6-18-15(17)11-7-12(9(2)3)14(16)13(8-11)10(4)5/h7-10,16H,6H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJHUYJYLMVZJPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=C(C(=C1)C(C)C)O)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22O3
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.33 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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